

Comparative Guide: Mass Spectrometry Profiling of Brominated Benzothiazepines

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Compound of Interest

Compound Name: *8-Bromo-2,3-dihydro-1,5-benzothiazepin-4(5H)-one*

CAS No.: *110766-85-3*

Cat. No.: *B13163055*

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Executive Summary

Product Focus: Brominated 2,3-dihydro-1,5-benzothiazepines (Representative Candidate: BromTiaz-4) **Context:** Benzothiazepines are a privileged scaffold in drug discovery, utilized in calcium channel blockers (e.g., diltiazem) and antidepressants. The incorporation of bromine into this scaffold serves two critical functions: it enhances lipophilicity for membrane permeability and acts as a distinct mass spectrometric "tag" for metabolic tracking.

This guide compares the analytical performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against the traditional Electron Ionization (EI-MS) for the structural elucidation of these compounds. While EI provides fingerprinting, ESI-HRMS/MS is superior for preserving the labile 7-membered thiazepine ring and retaining the diagnostic bromine isotopic signature (

) throughout the fragmentation lineage.

Comparative Analysis: ESI-HRMS/MS vs. EI-MS

The following table contrasts the performance of the "Product" (BromTiaz-4 analyzed via ESI-HRMS) against the standard alternative (EI-MS).

Feature	ESI-HRMS/MS (Recommended)	EI-MS (Alternative)
Ionization Mechanism	Soft Ionization: Protonation preserves the molecular ion.	Hard Ionization: High-energy electron bombardment (70 eV) induces extensive fragmentation.
Isotopic Signature	Preserved: The characteristic 1:1 doublet of Br is visible in the parent and primary daughter ions.	Often Lost: Rapid loss of the halogen or extensive fragmentation can obscure the isotopic cluster.
Ring Stability	High: Allows observation of specific ring-opening pathways (Routes A-D).	Low: The 7-membered ring often collapses immediately to stable benzothiazole or indole cores.
Sensitivity	Femtogram range: Ideal for pharmacokinetic (PK) studies in plasma.	Nanogram range: Better suited for purity analysis of bulk synthesis.
Structural Insight	Mechanistic: Reveals connectivity via sequential neutral losses (e.g., ,).	Fingerprint: Matches library spectra but often fails to distinguish regioisomers.

Detailed Fragmentation Mechanics

The fragmentation of protonated brominated benzothiazepines follows four distinct mechanistic routes (A-D). Understanding these pathways is essential for confirming the position of the bromine substituent (e.g., on the fused benzene ring vs. the pendant aryl ring).

The "Four Routes" of Fragmentation[1]

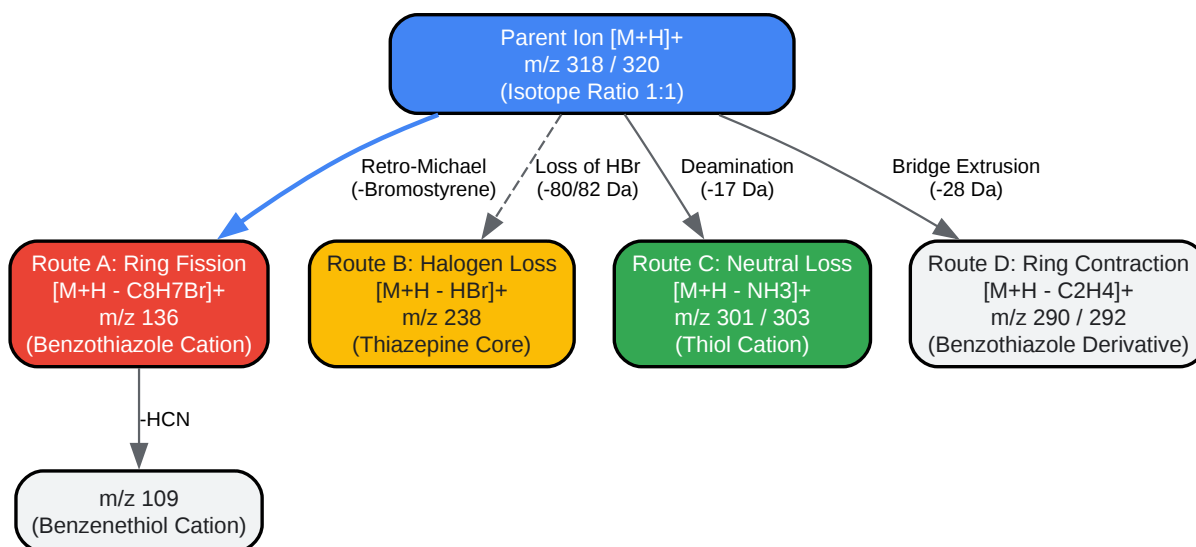
- Route A (Retro-Michael / Ring Fission): The 7-membered thiazepine ring is conformationally flexible. Protonation at the nitrogen triggers a retro-Michael-type cleavage, often expelling the C2-C3 fragment.
- Route B (Halogen Radical Loss): A homolytic cleavage unique to the brominated analog. The loss of (79/81 Da) generates a radical cation, collapsing the isotopic doublet into a singlet.
- Route C (Small Neutral Loss): Elimination of (17 Da) or (34 Da), driven by the formation of a stabilized aromatic cation (e.g., benzothiazolium).
- Route D (Ring Contraction): Extrusion of the sulfur atom or ethylene bridge to form a more stable 5- or 6-membered heterocyclic core (benzothiazole or quinoline derivatives).

Visualization: Fragmentation Pathway of BromTiaz-4

Model Compound: 2-(4-bromophenyl)-2,3-dihydro-1,5-benzothiazepine (

, MW

317/319).



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Figure 1: Mechanistic fragmentation tree for a representative brominated benzothiazepine. Note the preservation of the isotopic doublet (m/z X / X+2) in Routes C and D, but its loss in Route A (if Br is on the expelled fragment) or Route B.

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

This protocol ensures the generation of reproducible, high-quality spectral data suitable for publication or regulatory submission.

Phase 1: Sample Preparation (The "Dilute-and-Shoot" Check)

- Objective: Prevent detector saturation and dimer formation.
- Step 1: Dissolve 1 mg of BromTiaz-4 in 1 mL of HPLC-grade Methanol (Stock: 1 mg/mL).
- Step 2: Dilute 10 μ L of Stock into 990 μ L of 50:50 Methanol:Water + 0.1% Formic Acid.
- Validation: The final concentration (10 μ g/mL) should yield an absolute intensity of

counts per second (cps). If >

cps, dilute further to avoid space-charge effects.

Phase 2: Data Acquisition (Q-TOF Parameters)

- Instrument: Quadrupole Time-of-Flight (e.g., Agilent 6500 or Waters Xevo).
- Ion Source: ESI Positive Mode ()^[1]^[2]
- Key Parameters:
 - Capillary Voltage: 3500 V (Standard)
 - Fragmentor Voltage: 135 V (Critical: Too high causes in-source fragmentation, losing the parent ion).
 - Collision Energy (CE): Ramp 10–40 eV.
- Causality: A CE ramp is preferred over a fixed value because the flexible thiazepine ring opens at low energy (10-15 eV), while the stable aromatic cores require high energy (30-40 eV) to fragment further.

Phase 3: Data Interpretation (The "Bromine Rule")

- Identify the Parent: Look for the doublet separated by 2.0 Da with near-equal intensity (,).
- Trace the Daughter Ions:
 - If a fragment retains the doublet
The bromine atom remains attached.
 - If a fragment becomes a singlet

The bromine was lost (Route B) or was on the cleaved portion (Route A).

- Calculate Mass Defect: Bromine has a significant negative mass defect. High-resolution data should show m/z values slightly lower than nominal (e.g., is 78.9183, not 79.0000).

References

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